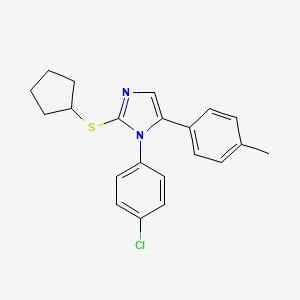

1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

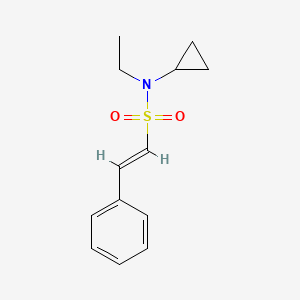

“1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole” is a complex organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a chlorophenyl group, a cyclopentylthio group, and a p-tolyl group attached to the imidazole ring.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, being a heterocycle, likely contributes significantly to the compound’s properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the imidazole ring is known to participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Applications De Recherche Scientifique

Corrosion Inhibition

A study by Ouakki et al. (2019) explored the corrosion inhibition properties of two imidazole derivatives, highlighting their effectiveness in protecting mild steel in sulfuric acid medium through electrochemical methods and computational calculations. These derivatives demonstrated high inhibition efficiency, with significant resistance imparted, underscoring their potential as mixed-type inhibitors in corrosion protection applications (Ouakki et al., 2019).

Antimicrobial Activity

Navarro et al. (2000) investigated the preparation of CuCl2 complexes with imidazole derivatives, revealing their potential as novel metal-based chemotherapy agents against tropical diseases. The study suggests these complexes could have applications in developing treatments for diseases prevalent in tropical regions (Navarro et al., 2000).

Molecular Docking and Anti-Candida Activity

Jayasheela et al. (2018) conducted a comprehensive characterization of a promising anti-Candida agent, analyzing its vibrational activities, electronic properties, and molecular docking. Their findings indicate that the compound has significant potential as an anti-Candida agent, based on molecular docking studies that suggest strong ligand-protein interactions (Jayasheela et al., 2018).

Tautomerism and Electronic Properties

Papadopoulos and Hollstein (1982) provided insights into tautomerism in 2-substituted imidazoles, including compounds similar to the one . Their research, focusing on carbon-13 NMR studies, sheds light on the proton transfer mechanisms and the electronic properties of these molecules, contributing to a deeper understanding of their chemical behavior (Papadopoulos & Hollstein, 1982).

Synthesis and Structural Analysis

Research on the synthesis and crystal structure analysis of related imidazole derivatives, such as the work by Sharma et al. (2019), provides critical insights into the molecular structure and potential interactions, highlighting the significance of these compounds in various scientific and industrial applications (Sharma et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-cyclopentylsulfanyl-5-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2S/c1-15-6-8-16(9-7-15)20-14-23-21(25-19-4-2-3-5-19)24(20)18-12-10-17(22)11-13-18/h6-14,19H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJIGCWCIYJVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2543213.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol](/img/structure/B2543216.png)

![1-[5-(2-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2543221.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543226.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)

![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)